molecular formula C17H14ClN3O2 B2695201 N1-(4-chlorophenethyl)-N2-(2-cyanophenyl)oxalamide CAS No. 898349-80-9

N1-(4-chlorophenethyl)-N2-(2-cyanophenyl)oxalamide

Cat. No.: B2695201
CAS No.: 898349-80-9
M. Wt: 327.77
InChI Key: JTVSCIAIXCDXJZ-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-(2-cyanophenyl)oxalamide is a synthetic oxalamide-based compound intended for research applications. As part of the oxalamide chemical class, it serves as a valuable building block in medicinal chemistry and drug discovery research for constructing novel molecular entities (https://patents.google.com/patent/EP0414730A1/en) . Its structure, featuring a 4-chlorophenethyl group and a 2-cyanophenyl group, may be of interest in the study of structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate in synthesizing more complex molecules for biochemical screening. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(2-cyanophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c18-14-7-5-12(6-8-14)9-10-20-16(22)17(23)21-15-4-2-1-3-13(15)11-19/h1-8H,9-10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVSCIAIXCDXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-(2-cyanophenyl)oxalamide typically involves the reaction of 4-chlorophenethylamine with 2-cyanophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems for monitoring and adjusting reaction conditions can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-(2-cyanophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalamic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenethyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxalamic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted phenethyl derivatives.

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-(2-cyanophenyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of its potential anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting cell death .

Comparison with Similar Compounds

The following analysis compares N1-(4-chlorophenethyl)-N2-(2-cyanophenyl)oxalamide with structurally related oxalamides in terms of substituent effects, synthetic yields, physicochemical properties, and biological activities.

Structural and Substituent Comparisons
Compound Name N1 Substituent N2 Substituent Key Features Reference
This compound 4-Chlorophenethyl 2-Cyanophenyl Ortho-cyano group introduces steric hindrance; high lipophilicity. -
N1-(4-Chlorophenethyl)-N2-(4-chlorophenyl)oxalamide (72) 4-Chlorophenethyl 4-Chlorophenyl Dual chloro groups enhance lipophilicity and metabolic resistance. Yield: 72% .
N1-(3-Cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide (22) 4-Methoxyphenethyl 3-Cyanophenyl Methoxy group improves solubility; meta-cyano reduces steric effects. Yield: 23% .
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) 4-Methoxyphenethyl 3-Chloro-4-fluorophenyl Halogenated aryl group increases metabolic stability. Yield: 64% .
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Polar substituents enhance water solubility; used as a flavoring agent .

Key Observations :

  • Electronic Effects: The cyano group (strong electron-withdrawing) contrasts with methoxy (electron-donating) or halogen (moderately electron-withdrawing) substituents in analogs, altering electronic density and interaction potentials .
  • Lipophilicity : The 4-chlorophenethyl group in the target compound increases lipophilicity compared to 4-methoxyphenethyl derivatives, which may enhance membrane permeability but reduce aqueous solubility .
Physicochemical and Spectral Data
  • ESI-MS : The target compound’s molecular ion [M+H]+ is estimated at ~348.8 (C₁₉H₁₅ClN₃O₂), distinct from analogs like 72 (336.9 [M+H]+) and 22 (343.1 [M+H]+) .
  • ¹H NMR: The 2-cyanophenyl group would deshield adjacent aromatic protons (δ ~7.8–8.2 ppm), differing from 4-chlorophenyl (δ ~7.4–7.8 ppm) or 3-cyanophenyl analogs .

Biological Activity

N1-(4-chlorophenethyl)-N2-(2-cyanophenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects, including anti-inflammatory and anticancer properties. The exact pathways involved are still under investigation but are believed to involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Binding : It could bind to receptors, altering signal transduction processes.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example:

  • Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • Research Findings : Animal models treated with this compound exhibited reduced markers of inflammation, such as cytokines and prostaglandins.

Data Table: Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in inflammatory markers
Enzyme InhibitionModulation of specific enzymatic activities

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-chlorophenethylamine with 2-cyanophenylamine under controlled conditions. This process generally includes:

  • Reagents : Use of oxalyl chloride in anhydrous conditions.
  • Procedure :
    • Dissolve both amines in dichloromethane.
    • Add oxalyl chloride dropwise while maintaining low temperatures.
    • Stir and quench the reaction with water.
    • Extract the product using an organic solvent.

Comparison with Similar Compounds

This compound can be compared with other oxalamides to understand its unique properties:

CompoundSimilarityUnique Feature
N1-(4-fluorophenethyl)-N2-(2-cyanophenyl)oxalamideStructural similarityFluorine enhances reactivity
N1-(4-bromophenethyl)-N2-(2-cyanophenyl)oxalamideStructural similarityBromine's impact on biological activity

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